Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride
Description
Acetophenone, 6'-(2-(dimethylamino)ethoxy)-4'-methoxy-, hydrochloride (CAS: 20808-99-5) is a synthetic aryl ketone derivative with the molecular formula C₁₅H₂₃ClNO₃ and a molecular weight of 301.85 g/mol. Its structure features:
- An acetophenone core (phenyl ketone).
- A 4'-methoxy group (electron-donating substituent) on the aromatic ring.
- A 6'-(2-(dimethylamino)ethoxy) group, which introduces a tertiary amine functionality via a flexible ethoxy linker.
- A hydrochloride salt to enhance solubility and stability.
This compound has been studied for its biological activity, particularly its interaction with the central nervous system (CNS). Acute toxicity studies in mice revealed an LD₅₀ of 130 mg/kg (intraperitoneal), with observed effects including CNS depression and convulsions . Its structural design combines lipophilic (methoxy, acetophenone) and hydrophilic (dimethylaminoethoxy, hydrochloride) elements, making it a candidate for drug delivery optimization.
Properties
CAS No. |
20808-93-9 |
|---|---|
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
2-(2-acetyl-5-methoxyphenoxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-10(15)12-6-5-11(16-4)9-13(12)17-8-7-14(2)3;/h5-6,9H,7-8H2,1-4H3;1H |
InChI Key |
LDARLWHKGPYHTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The mixture is then cooled, and the product is crystallized using acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and crystallizers helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of resins, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetophenone, 6’-(2-(dimethylamino)ethoxy)-4’-methoxy-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological membranes, altering their permeability and affecting cellular processes. This compound can also inhibit certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent-Driven Solubility: The dimethylaminoethoxy group in the target compound improves water solubility compared to non-aminated analogs (e.g., 5'-chloro-2'-hydroxy-4'-methylacetophenone) . However, the morpholinoethoxy analog () exhibits comparable solubility due to morpholine’s polar oxygen atom .
Biological Activity Variance: The target compound’s dimethylamino group contributes to CNS effects, whereas the morpholino derivative () lacks reported neuroactivity, suggesting substituent-specific target engagement . Halogenated derivatives (e.g., 5'-chloro in ) prioritize antimicrobial over CNS activity, highlighting how electron-withdrawing groups shift biological targets .
Fluorinated analogs () leverage fluorine’s metabolic stability for prolonged half-life, a feature absent in the target compound .
Toxicity Profile :
- The target compound’s LD₅₀ of 130 mg/kg in mice is higher (less toxic) than many CNS-active drugs (e.g., morphine LD₅₀ ~300 mg/kg), suggesting a safer therapeutic window pending further studies .
Research Findings and Implications
- Drug Design: The dimethylaminoethoxy moiety is critical for balancing solubility and CNS penetration. Replacements (e.g., morpholinoethoxy) may alter target specificity .
- Safety : Acute toxicity data necessitate caution in dosing but support further preclinical evaluation .
- Synthetic Versatility: The compound’s structure allows modular modifications (e.g., halogenation, alternative amino groups) to optimize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
